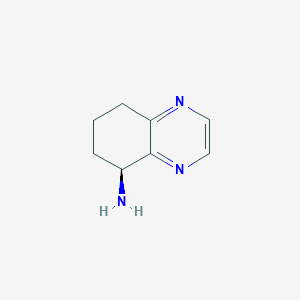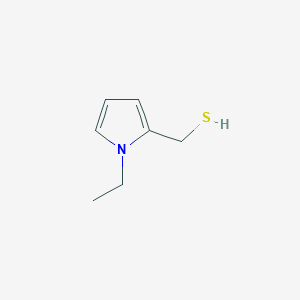
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically an enantiomer, which means it has a non-superimposable mirror image. This compound is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-methyl-1-tetralone can be performed using a chiral borane reagent under controlled conditions to yield the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods are preferred due to their high enantioselectivity and efficiency. Enzymatic reduction of the ketone precursor using specific reductases can produce the compound in large quantities with high purity.
化学反応の分析
Types of Reactions: (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-tetralone.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of fragrances and flavors due to its unique aromatic properties.
作用機序
The mechanism of action of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity.
類似化合物との比較
(1R,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
2-Methyl-1-tetralone: The ketone precursor used in the synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A reduced derivative of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselective interactions with biological targets make it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(1S,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11+/m1/s1 |
InChIキー |
PVRGMTGDVJIXGL-KCJUWKMLSA-N |
異性体SMILES |
C[C@@H]1C=CC2=CC=CC=C2[C@H]1O |
正規SMILES |
CC1C=CC2=CC=CC=C2C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)


